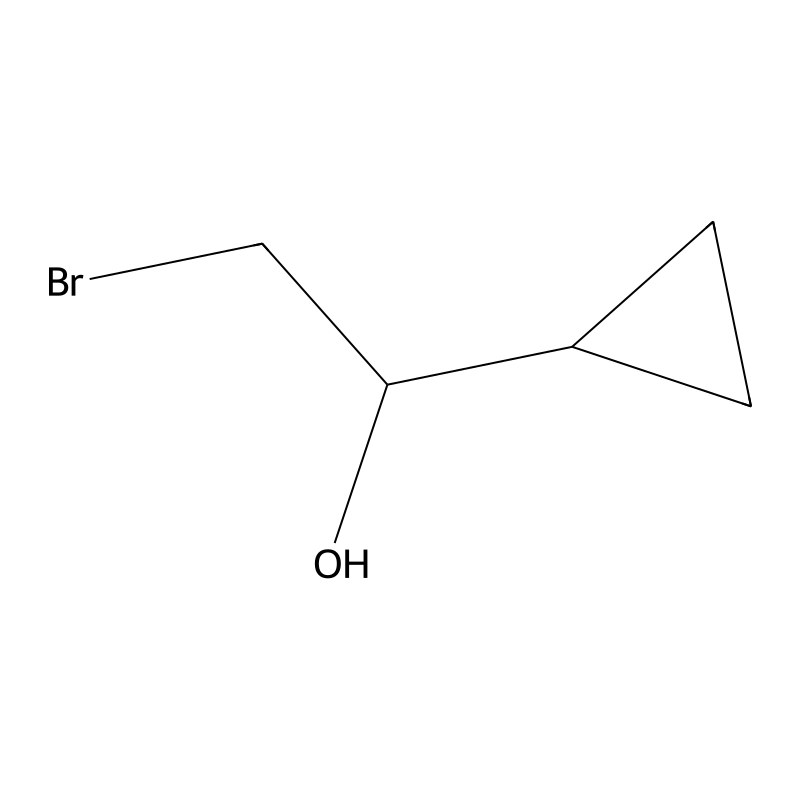

2-Bromo-1-cyclopropylethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical Intermediate: Due to the presence of a reactive bromine group, 2-Bromo-1-cyclopropylethanol could potentially be used as a chemical intermediate in the synthesis of more complex molecules. However, further research is needed to identify specific applications.

- Organic Chemistry Studies: The molecule's structure, containing a cyclopropane ring and a hydroxyl group, might be of interest for fundamental studies in organic chemistry. Scientists might investigate its reactivity or use it as a building block for more complex molecules.

Finding More Information:

Scientific databases and resources can be helpful for finding more details on the research applications of 2-Bromo-1-cyclopropylethanol. Here are some examples:

2-Bromo-1-cyclopropylethanol is an organic compound with the molecular formula and a molecular weight of approximately 179.03 g/mol. This compound is characterized by the presence of a bromine atom attached to a cyclopropyl group, which is connected to an ethanol moiety. The structure can be represented as follows:

Here, the cyclopropyl ring (C1-C2-C3) is bonded to the ethyl alcohol (C4-C5), with the bromine substituent on the second carbon of the ethyl chain. This unique structure imparts specific chemical properties and potential biological activities.

- Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.

- Elimination Reactions: Under certain conditions, it can lose hydrogen bromide to form alkenes.

- Reduction: The compound can be reduced to yield 1-cyclopropylethanol, which retains the cyclopropyl group but lacks the bromine substituent.

Common reagents for these reactions include sodium hydroxide for substitution and lithium aluminum hydride for reduction.

Research has indicated that 2-Bromo-1-cyclopropylethanol exhibits significant biological activity, particularly as a potential therapeutic agent. It has been studied for its effects on various biological pathways, including its role in inhibiting specific enzymes and receptors. Preliminary studies suggest that it may interact with adenosine receptors, which are crucial in various physiological processes.

The synthesis of 2-Bromo-1-cyclopropylethanol typically involves several steps:

- Starting Material: The synthesis often begins with 2-cyclopropylethanol.

- Bromination: The hydroxyl group of 2-cyclopropylethanol is converted into a bromine substituent using brominating agents such as phosphorus tribromide or bromine in an appropriate solvent.

- Purification: The product is purified through distillation or recrystallization to obtain the desired compound in high purity.

2-Bromo-1-cyclopropylethanol is used in various applications, including:

- Synthetic Intermediates: It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in creating compounds targeting specific biological pathways.

- Chemical Research: Utilized in studies exploring reaction mechanisms and properties of organobromine compounds.

Studies on the interactions of 2-Bromo-1-cyclopropylethanol with biological targets have revealed its potential as an inhibitor of certain enzymes and receptors. These interactions are crucial for understanding its mechanism of action and therapeutic potential. For example, research has shown that it may selectively inhibit adenosine receptors, which are implicated in various diseases such as cancer and inflammation.

Several compounds share structural similarities with 2-Bromo-1-cyclopropylethanol. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Cyclopropylethanol | Alcohol | Lacks bromine; used as a precursor in synthesis. |

| 2-Bromo-1-cyclopropylacetone | Ketone | Contains a ketone functional group instead of alcohol. |

| Cyclopropylmethylbromide | Alkyl Halide | Simple alkyl halide without alcohol functionality. |

| 2-Bromo-1-cyclopropylmethanol | Alcohol | Similar structure but differs in functional groups. |

Uniqueness

The uniqueness of 2-Bromo-1-cyclopropylethanol lies in its combination of a cyclopropyl ring with a bromo substituent on an ethanol backbone. This structural configuration offers distinct reactivity patterns compared to similar compounds, making it valuable for targeted synthetic applications and biological studies.